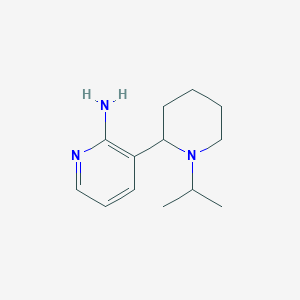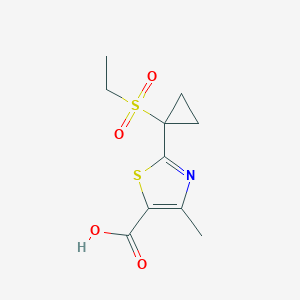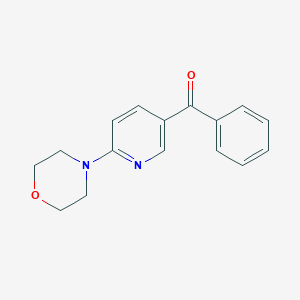
(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine is a complex organic compound that features a triazole ring, a tert-butyl group, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide
Reduction: Dihydrotriazole derivatives
Substitution: Various substituted chlorophenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its triazole ring is a common motif in many pharmaceuticals, suggesting possible applications in drug discovery and development.
Medicine
The compound’s structure hints at potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets could make it a candidate for further pharmacological studies.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The tert-butyl and chlorophenyl groups may enhance the compound’s binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- (5-(4-Methylphenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine
- (5-(4-Ethylphenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine
- (5-(4-Isopropylphenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine
Uniqueness
Compared to similar compounds, (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine stands out due to the presence of the tert-butyl group. This bulky substituent can influence the compound’s steric properties, potentially enhancing its stability and reactivity. Additionally, the combination of the triazole ring and chlorophenyl group provides a unique electronic environment, which may result in distinct chemical and biological activities.
Propiedades
Fórmula molecular |
C19H21ClN4 |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]-(4-chlorophenyl)methanamine |
InChI |
InChI=1S/C19H21ClN4/c1-19(2,3)14-8-4-13(5-9-14)17-22-18(24-23-17)16(21)12-6-10-15(20)11-7-12/h4-11,16H,21H2,1-3H3,(H,22,23,24) |
Clave InChI |
QTILLFKUDOOBBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)












